Product packaging for DL-Phenylethanolamine-d5(Cat. No.:CAS No. 1794754-48-5)

DL-Phenylethanolamine-d5

Cat. No.: B586940
CAS No.: 1794754-48-5
M. Wt: 142.213
InChI Key: ULSIYEODSMZIPX-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Phenylethanolamine-d5 is a deuterated stable isotope of phenylethanolamine, a compound that serves as a key trace amine and neurotransmitter precursor in biological systems . This high-purity internal standard is essential for the precise quantification of phenylethanolamine in complex matrices using advanced analytical techniques such as LC-MS/MS. The incorporation of five deuterium atoms provides a consistent mass shift, enabling reliable differentiation from endogenous analyte signals and ensuring accurate metabolic profiling. Phenylethanolamine is a β-hydroxylated phenethylamine that is structurally related to major catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine . It occurs naturally in several animal species, including humans, and exhibits cardiovascular activity . In neuroscience and biochemistry research, phenylethanolamine is recognized as an excellent substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which is responsible for the conversion of norepinephrine to epinephrine . This makes this compound a critical tool for studying the kinetics and regulation of this important enzymatic pathway in catecholamine synthesis . Researchers utilize this compound in pharmacokinetic studies, as the pharmacokinetics of phenylethanolamine have been characterized in animal models . It is also used to investigate trace amine-associated receptor 1 (TAAR1) activity, as phenylethanolamine has been identified as a TAAR1 agonist . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or animal use.

Properties

CAS No.

1794754-48-5

Molecular Formula

C8H11NO

Molecular Weight

142.213

IUPAC Name

2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D

InChI Key

ULSIYEODSMZIPX-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)C(CN)O

Synonyms

α-(Aminomethyl)benzenemethanol-d5;  α-(Aminomethyl)benzyl Alcohol-d5;  Bisnorephedrine-d5;  (RS)-2-Amino-1-phenylethanol-d5;  (±)-1-Phenylethanolamine-d5;  (±)-2-Amino-1-phenylethanol-d5;  (±)-Phenylethanolamine-d5;  (±)-α-Phenylglycinol-d5;  β-Hydroxyphen

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Dl Phenylethanolamine D5

General Synthetic Strategies for Phenylethanolamine Derivatives

Phenylethanolamine and its derivatives are a significant class of compounds in medicinal chemistry, often serving as chiral intermediates in the synthesis of various pharmaceuticals. researchgate.net General synthetic routes to these compounds have been well-established over the years. Early methods included the reduction of 2-nitro-1-phenyl-ethanol. wikipedia.org A more contemporary and higher-yielding approach involves the reduction of benzoyl cyanide using a powerful reducing agent like lithium aluminum hydride (LiAlH4). wikipedia.org

The core structure of phenylethanolamine is frequently modified to create derivatives with specific biological activities. For instance, novel series of phenylethanolamine derivatives containing acetanilides have been synthesized and evaluated for their potential as β3-adrenergic receptor agonists, which could be used in treating obesity and type II diabetes. nih.govjst.go.jp These syntheses often involve multi-step sequences to build upon the basic phenylethanolamine scaffold.

Specific Deuterium (B1214612) Labeling Approaches for DL-Phenylethanolamine-d5

The introduction of deuterium into a molecule like phenylethanolamine creates a stable isotope-labeled version that is invaluable for studies involving mass spectrometry. musechem.com The increased mass of deuterium allows for clear differentiation from its non-labeled counterpart.

Synthesis from Deuterated Precursors (e.g., d5-acetophenone)

A common and effective strategy for synthesizing this compound is to start with a deuterated precursor. A well-documented pathway begins with d5-acetophenone. uky.eduresearchgate.net This starting material already contains the five deuterium atoms on the phenyl ring, ensuring their incorporation into the final product.

The synthesis proceeds by first converting d5-acetophenone into d5-2-oxo-2-phenylacetaldehyde oxime (d5-oxime). uky.eduresearchgate.net This is achieved through a reaction with butyl nitrite (B80452) in an ethoxide/ethanol solution. uky.eduresearchgate.net This intermediate, the d5-oxime, is then carried forward to the next step.

Reduction and Ring Closure Mechanisms in d5-Intermediate Production

The key transformation to obtain d5-phenylethanolamine from the d5-oxime intermediate is a reduction reaction. uky.eduresearchgate.net Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for this purpose. uky.eduresearchgate.net The d5-oxime is treated with LiAlH4 in an anhydrous ether solution. uky.edu This reaction reduces the oxime functional group to an amine and the ketone to a hydroxyl group, yielding d5-2-amino-1-phenylethan-1-ol, which is this compound. uky.eduresearchgate.net

In some applications, this d5-phenylethanolamine can be a final product or can be used in subsequent reactions. For example, it has been used to synthesize d5-barbarin through a ring closure reaction with carbon disulfide in the presence of pyridine. uky.eduresearchgate.net

Analytical Characterization for Isotopic Purity and Structural Integrity

Following the synthesis, it is crucial to confirm that the deuterium atoms have been successfully incorporated and that the final product has the correct structure and is of high purity. Two primary analytical techniques are employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Verification

NMR spectroscopy is a powerful tool for structural elucidation. In the context of deuterated compounds, both Proton (¹H) NMR and Deuterium (²H) NMR can be utilized. magritek.com

In ¹H NMR, the absence of signals corresponding to the phenyl protons confirms the successful deuteration of the aromatic ring. uky.edu The presence of deuterium atoms, which are "silent" in ¹H NMR, leads to the disappearance of the proton signals from the deuterated positions. magritek.comsapub.org The remaining proton signals, such as those on the ethanolamine (B43304) side chain, can be used to confirm the rest of the structure. uky.edu

²H NMR can also be used to directly observe the deuterium signals, providing further confirmation of their presence and location within the molecule. magritek.comsigmaaldrich.com The chemical shifts in ²H NMR are similar to those in ¹H NMR, making spectral interpretation straightforward. magritek.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the isotopic composition of a molecule. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation between isotopologues (molecules that differ only in their isotopic composition). nih.gov

Chromatographic Purity Assessment (e.g., HPLC)

The chemical purity of newly synthesized compounds, including isotopically labeled standards like this compound, is critical for their application in research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for determining the purity of non-volatile and thermally sensitive compounds. masterorganicchemistry.com It effectively separates the target compound from any potential impurities, such as unreacted starting materials, by-products, or degradation products, allowing for accurate quantification. researchgate.net

The assessment typically involves a reverse-phase HPLC (RP-HPLC) method. In this setup, the sample is injected into the system and carried by a liquid mobile phase through a column packed with a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) silica (B1680970) gel. mdpi.com The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. By gradually changing the solvent composition of the mobile phase (a technique known as gradient elution), a high degree of separation can be achieved for complex mixtures. researchgate.net

Following separation on the column, the individual components are detected as they elute. For an aromatic compound like this compound, an ultraviolet (UV) detector is commonly employed, set to a wavelength where the analyte exhibits strong absorbance. mdpi.comiaea.org The output is a chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all detected peaks to calculate its percentage purity. Research involving the synthesis of d5-phenylethanolamine has reported a purity of greater than 98% as ascertained by HPLC. researchgate.net

The specific conditions for an HPLC analysis are meticulously developed and validated to ensure the method is accurate, precise, and robust. iaea.org A summary of typical parameters for the purity assessment of this compound is presented in the table below.

Table 1: Representative HPLC Parameters for Purity Assessment of this compound

Parameter Typical Specification Purpose
Chromatography System Agilent, Waters, or similar HPLC system Provides the platform for the analysis.
Column Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) The stationary phase where separation of the sample components occurs. mdpi.com
Mobile Phase A: Aqueous Buffer (e.g., Ammonium Acetate) B: Acetonitrile (B52724) The solvent that carries the sample through the column; a gradient elution is often used. mdpi.com
Flow Rate 0.75 - 1.2 mL/min Controls the speed at which the mobile phase and sample pass through the column. iaea.orgeuropa.eu
Detection UV at ~250-280 nm Detects the aromatic analyte as it elutes from the column. mdpi.com
Injection Volume 5 - 20 µL The amount of sample introduced for analysis.
Column Temperature 25 - 35 °C Maintained at a constant temperature to ensure reproducible retention times. iaea.org

| Reported Purity | >98% | The percentage of the desired compound in the sample, as determined by the analysis. researchgate.net |

Advanced Analytical Research Applications of Dl Phenylethanolamine D5

Quantitative Bioanalysis and Internal Standard Applications

In the realm of quantitative bioanalysis, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based methods. DL-Phenylethanolamine-d5, a deuterated analog of phenylethanolamine, serves as an exemplary internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices. clearsynth.com Its utility stems from its near-identical physicochemical properties to the analyte of interest, allowing it to compensate for variations during sample preparation and analysis. scispace.com

The primary role of an internal standard is to correct for procedural inconsistencies, including extraction efficiency, sample volume, and instrument response variability. scispace.com By adding a known amount of this compound to a sample at the beginning of the analytical workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This approach significantly enhances the robustness and reliability of the analytical method. clearsynth.com

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, such as this compound, to a sample containing the native analyte. nih.gov This mixture is then homogenized, and a portion is analyzed by mass spectrometry.

The key to IDMS is that the mass spectrometer can differentiate between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. Since the native and deuterated forms of phenylethanolamine exhibit nearly identical chemical behavior, they co-elute during chromatographic separation and experience similar ionization efficiencies and potential matrix effects. scispace.com Therefore, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the stable isotope-labeled standard, an accurate determination of the analyte's concentration can be made, effectively canceling out variations in sample handling and instrument response. clearsynth.com This technique is considered a primary ratio method and is capable of achieving very low measurement uncertainty. researchgate.net

Development of Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of compounds in complex mixtures. science.gov The development of UPLC-MS/MS methods for the analysis of phenylethanolamine benefits significantly from the use of this compound as an internal standard. These methods are characterized by their speed, resolution, and sensitivity. science.gov

A typical UPLC-MS/MS method for phenylethanolamine involves the extraction of the analyte from a biological matrix, such as feed or tissue, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of a reversed-phase column, such as a C18 column, is common for separating phenylethanolamine from other matrix components. nih.gov The mobile phase often consists of a gradient of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid to improve ionization. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govamericanlaboratory.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov A unique precursor-to-product ion transition is also monitored for this compound. The specificity of these transitions minimizes interference from matrix components. americanlaboratory.com The use of this compound allows for accurate quantification by correcting for any variability in the analytical process, including matrix effects. oup.comlcms.cz

A study on the determination of phenylethanolamine A in feeds using UPLC-MS/MS demonstrated a method with a linear range of 0.5-100 µg/kg and a limit of quantification of 10 µg/kg. nih.gov The recoveries in this study ranged from 79.6% to 86.2%, with relative standard deviations between 3.1% and 6.7%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. up.ac.za For compounds like phenylethanolamine, which are polar and have low volatility, a derivatization step is typically required to make them suitable for GC analysis. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic properties and detection sensitivity. jfda-online.com

Common derivatization techniques for compounds with active hydrogen groups, like the amine and hydroxyl groups in phenylethanolamine, include silylation or acylation. up.ac.zajfda-online.com For instance, silylation replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. up.ac.za The use of this compound as an internal standard is crucial in GC-MS analysis as it undergoes the same derivatization reaction and experiences similar chromatographic behavior as the native analyte, thus correcting for variations in reaction yield and injection volume. americanlaboratory.com

In the context of trace analysis, the high selectivity of MS detection, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode with a triple quadrupole instrument, allows for the detection of low concentrations of the derivatized phenylethanolamine in the presence of a complex matrix. americanlaboratory.comresearchgate.net The specificity of the mass transitions for both the derivatized analyte and the deuterated internal standard ensures accurate quantification even at trace levels. americanlaboratory.com

Method Validation in Academic Contexts

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. nih.gov In academic research, rigorous method validation ensures the reliability and reproducibility of the obtained results. For quantitative methods utilizing this compound, validation typically involves assessing parameters such as linearity, sensitivity, limits of quantification, precision, and matrix effects. nih.govnih.gov

Assessment of Linearity, Sensitivity, and Lower Limits of Quantification in Research Assays

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For UPLC-MS/MS assays of phenylethanolamine using this compound, linearity is typically evaluated by analyzing a series of calibration standards prepared in a relevant matrix. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration, and a linear regression analysis is performed. A high correlation coefficient (r > 0.99) is generally indicative of good linearity. nih.gov For example, a UPLC-MS/MS method for phenylethanolamine A in feeds demonstrated good linearity over a concentration range of 0.5 to 100 µg/kg with a correlation coefficient greater than 0.999. nih.gov

Sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. In the context of mass spectrometry, this is often reflected in the response factor (the slope of the calibration curve).

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov For a UPLC-MS/MS method for phenylethanolamine A, the LLOQ was reported as 10 µg/kg, determined as the concentration that provides a signal-to-noise ratio of greater than 10. nih.gov In another highly sensitive UPLC-MS/MS method for related biogenic amines, the LLOQ was as low as 0.125 µg/mL. nih.gov

Representative Linearity and LLOQ Data for Phenylethanolamine Analysis
Analytical MethodMatrixLinear RangeCorrelation Coefficient (r)Lower Limit of Quantification (LLOQ)Reference
UPLC-MS/MSFeeds0.5 - 100 µg/kg> 0.99910 µg/kg nih.gov
UHPLC-MS/MSAnimal-derived food5 - 100 ng/mL> 0.9980.03 - 0.20 µg/kg oup.com

Evaluation of Matrix Effects and Analytical Precision

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. nih.goveijppr.com These effects can lead to either ion suppression or enhancement, affecting the accuracy and precision of the measurement. eijppr.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte. clearsynth.comnih.gov

Matrix effects are typically assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. nih.gov A value close to 100% (or a matrix factor close to 1) indicates a negligible matrix effect. eijppr.com In a study developing a UPLC-MS/MS method for biogenic amines, the matrix effect was minimized, and the accuracy ranged from 93% to 105%. researchgate.net

Analytical precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-assay precision (within-run repeatability) and inter-assay precision (between-run reproducibility). For bioanalytical methods, an RSD of less than 15% is generally considered acceptable. nih.gov In a UPLC-MS/MS method for phenylethanolamine A, the RSDs were between 3.1% and 6.7%. nih.gov Another study on biogenic amines reported intra-day and inter-day precision CVs of less than 12% and 14%, respectively. researchgate.net

Representative Analytical Precision Data for Phenylethanolamine Analysis
Analytical MethodMatrixPrecision ParameterRelative Standard Deviation (RSD) / Coefficient of Variation (CV)Reference
UPLC-MS/MSFeedsRSD3.1% - 6.7% nih.gov
UPLC-MS/MSMouse bloodIntra-day CV< 12% researchgate.net
UPLC-MS/MSMouse bloodInter-day CV< 14% researchgate.net
UPLC-MS/MSTissueIntra-assay CV12.8% nih.gov
UPLC-MS/MSTissueInter-assay CV10.9% - 13.6% nih.gov

Recovery Studies and Reproducibility in Complex Matrices

The utility of this compound as an internal standard in analytical chemistry is critically dependent on its consistent recovery from complex sample matrices and the reproducibility of the analytical method. Complex matrices, such as sewage sludge, urine, and plasma, contain numerous interfering compounds that can affect the accuracy and precision of quantification. nih.govuoa.gr The analysis of catecholamines and their metabolites, for instance, is known to be challenging due to their low concentrations and the complexity of biological samples. nih.gov

Recovery studies are performed to evaluate the efficiency of the extraction process. In one study analyzing emerging pollutants in sewage sludge, method recovery was assessed using spiked samples at concentration levels ranging from 50 ng/g to 200 ng/g to ensure the method's accuracy across a range of concentrations. uoa.gr

Reproducibility is assessed through intra- and inter-day precision and accuracy analyses. For a quantitative method developed for neurochemicals using deuterium-labeled internal standards, excellent reproducibility was demonstrated. mdpi.com The precision, evaluated as the percent relative standard deviation (%RSD), and accuracy were found to be well within acceptable limits for bioanalytical method validation. mdpi.com

Below is a table summarizing the validation data for a method employing deuterium-labeled internal standards for neurochemical analysis, illustrating the high degree of reproducibility achievable. mdpi.com

Table 1: Intra-day and Inter-day Reproducibility Data

Parameter Concentration Levels Intraday Interday
Accuracy (%) Quality Control Samples 92.1–106.9% 89.6–111.1%

| Precision (%RSD) | Quality Control Samples | 0.84–13.71% | 1.87–14.3% |

This data demonstrates the method's high reproducibility, which is crucial for reliable quantification in complex biological samples. mdpi.com

Chemical Derivatization Strategies in Conjunction with this compound Analysis

Chemical derivatization is a frequently employed strategy in analytical chemistry to modify an analyte's structure, thereby improving its chemical and physical properties for analysis. academicjournals.orgmdpi.com This process is particularly valuable when analyzing compounds in complex matrices or at very low concentrations. mdpi.com The reaction should be chosen based on the specific goals of the analysis and the detection method used. mdpi.com Derivatization can be performed before the chromatographic separation (pre-column) or after (post-column), with each approach having distinct advantages. academicjournals.org

Enhancement of Chromatographic Selectivity and Detectability

A primary goal of chemical derivatization is to enhance the chromatographic selectivity and the detectability of an analyte. mdpi.comnih.gov Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is a powerful analytical technique, and derivatization is often used to boost its sensitivity. academicjournals.orgnih.gov

The enhancement is achieved through several mechanisms:

Improved Chromatographic Separation: Derivatization can alter the polarity of an analyte, which can improve its separation from other components in the sample matrix during liquid chromatography. academicjournals.orgnih.gov This reduces interference and leads to cleaner, more easily quantifiable peaks. academicjournals.org

Enhanced Ionization Efficiency: For mass spectrometry-based detection, the efficiency with which an analyte is ionized directly impacts sensitivity. Chemical derivatization can introduce functional groups that are more readily ionized under ESI conditions, leading to a stronger signal. nih.govnih.gov

Increased Mass: By chemically modifying an analyte, its mass is shifted to a higher m/z value. nih.gov This can move the analyte's signal out of regions of the mass spectrum that have high background noise from matrix interferences, thereby improving the signal-to-noise ratio. nih.gov

Specific Fragmentation: Derivatization can lead to more specific and predictable fragmentation patterns under MS/MS conditions, which aids in both the identification and selective quantification of the target analyte. nih.gov

In a method developed for analyzing neurochemicals, derivatization with ethyl chloroformate (ECF) was shown to significantly increase retention time in reversed-phase chromatography and improve ionization efficiency, which markedly enhanced both analytical sensitivity and selectivity. mdpi.com

Application in Analyzing Low-Concentration Analytes

The ability to accurately measure trace amounts of substances is critical in many fields, including environmental monitoring and clinical diagnostics. uoa.grmdpi.com However, standard analytical methods may lack the required sensitivity to detect analytes at very low concentration levels. mdpi.com The quantification of catecholamines and their metabolites in biological samples is particularly challenging due to their very low physiological concentrations. nih.gov

Chemical derivatization is a key strategy to overcome this limitation. By enhancing the detector response, derivatization effectively lowers the limit of detection (LOD) and limit of quantification (LOQ) for an analytical method. mdpi.com For example, a method for analyzing neurochemicals achieved an LOD range of 2 pg/mL–2 ng/mL, demonstrating high sensitivity. mdpi.com This enhancement is crucial for applications where the analyte concentration is minimal, as it allows for reliable measurement that would otherwise be impossible. mdpi.commdpi.com The use of derivatization can also reduce the impact of the sample matrix, which is often a significant source of interference when trying to detect low levels of an analyte. mdpi.com

Table 2: Mentioned Compounds

Compound Name Abbreviation Formula/Type
This compound - C₈H₆D₅NO scbt.com
Ethyl Chloroformate ECF C₃H₅ClO₂
Dopamine DA C₈H₁₁NO₂
Norepinephrine (B1679862) NE C₈H₁₁NO₃
Phenylalanine - C₉H₁₁NO₂
Tyrosine - C₉H₁₁NO₃
3,4-dihydroxyphenylacetic acid DOPAC C₈H₈O₄
Homovanillic acid HVA C₉H₁₀O₄

Research into Metabolic and Enzymatic Transformations Involving Phenylethanolamine

Investigation of Phenylethanolamine N-Methyltransferase (PNMT) Activity and Regulation

Phenylethanolamine N-methyltransferase (PNMT) is a critical enzyme in the catecholamine biosynthetic pathway, primarily known for its role in the adrenal medulla and certain neurons. taylorandfrancis.comresearchgate.net Research into its activity and regulation is fundamental to understanding stress responses and various neurological and cardiovascular conditions. DL-Phenylethanolamine-d5 is an invaluable tool for these investigations, enabling precise and accurate analysis of the enzyme's function.

The terminal step in the biosynthesis of the hormone and neurotransmitter epinephrine (B1671497) is the conversion of norepinephrine (B1679862), a reaction catalyzed by PNMT. taylorandfrancis.comnih.govdoubtnut.com This enzyme transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine. researchgate.netnih.gov PNMT is not exclusively specific to norepinephrine and can methylate other similar compounds, including phenylethanolamine. uniprot.orguniprot.org

In studies of this enzymatic process, this compound can be used as a stable isotope-labeled substrate analog. When introduced into an assay with PNMT and SAM, it is converted to its methylated product, N-methylphenylethanolamine-d5. Because the deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical reactivity in this specific reaction, the labeled product can be clearly distinguished from endogenous, non-deuterated molecules using mass spectrometry. This allows for precise quantification of enzyme activity and helps to differentiate the metabolic fate of the administered compound from the body's natural pool of similar molecules.

PNMT exhibits activity towards a range of phenylethanolamine-based compounds, not just its primary endogenous substrate, norepinephrine. uniprot.orguniprot.org Understanding the kinetic parameters (such as Kₘ, the Michaelis constant) for these various substrates is essential for characterizing the enzyme's binding pocket and substrate preferences. nih.gov Studies have determined the Kₘ values for several substrates, highlighting the structural requirements for binding and catalysis. uniprot.orgnih.gov For instance, an extended side-chain conformation is preferred for simultaneous binding of the amino and hydroxyl groups to the active site. nih.gov

This compound serves as a crucial analytical tool in these kinetic studies. It is primarily employed as an internal standard in quantitative assays using methods like liquid chromatography-mass spectrometry (LC-MS/MS). scielo.br By adding a known quantity of this compound to a sample, researchers can accurately measure the concentration of the non-deuterated substrate and its metabolites, correcting for any sample loss during preparation and analysis. This ensures the high precision required for determining reliable kinetic constants.

The table below presents kinetic data for various substrates of human PNMT, illustrating the enzyme's substrate specificity.

SubstrateKₘ (μM)Reference
Phenylethanolamine99 uniprot.org
(R)-Octopamine5.3 uniprot.org
(R)-Octopamine23.5 uniprot.org
Phenylethanolamine130 uniprot.org
S-adenosyl-L-methionine (with Phenylethanolamine)16 uniprot.org
S-adenosyl-L-methionine (with (R)-Octopamine)6.2 uniprot.org

The chemical mechanism by which PNMT transfers a methyl group from SAM to its substrate has been a subject of significant research. Computational and experimental studies, including kinetic isotope effect analyses, have demonstrated that the reaction proceeds via a direct Sₙ2 (bimolecular nucleophilic substitution) mechanism. nih.govnih.govresearchgate.net In this process, the nitrogen atom of the phenylethanolamine substrate acts as a nucleophile, attacking the electrophilic methyl group of SAM. nih.gov This methyl transfer is the rate-limiting step of the catalytic cycle. nih.govnih.gov

Isotopic labeling is a cornerstone of mechanistic enzymology. While many studies have focused on using isotopically labeled SAM to probe the transition state nih.gov, this compound also plays a role. The deuterium atoms are placed on the phenyl ring, a part of the molecule not directly involved in the C-H bond cleavage during the reaction. Using this compound as a substrate would not be expected to produce a primary kinetic isotope effect (KIE) for the methyl transfer step. This lack of a KIE would provide further evidence that the rate-limiting step does not involve breaking a C-H bond on the aromatic ring, thereby supporting the proposed Sₙ2 mechanism where the key chemical events occur at the amino group and the methyl group of SAM.

Tracing Endogenous Biosynthetic Pathways of Catecholamines and Trace Amines

Mapping the intricate network of biosynthetic pathways is essential for understanding neurochemistry and endocrinology. Stable isotope-labeled tracers are indispensable for this purpose, as they allow for the unambiguous tracking of molecules through metabolic cascades without the safety concerns associated with radiolabeling.

The biosynthesis of catecholamines is a well-defined pathway involving a sequence of enzymatic reactions that convert the amino acid L-tyrosine into dopamine, norepinephrine, and finally epinephrine. taylorandfrancis.comnih.govmdpi.com Each step represents a clear precursor-product relationship, catalyzed by a specific enzyme. nih.govresearchgate.net

Tyrosine → L-DOPA (catalyzed by Tyrosine Hydroxylase) nih.gov

L-DOPA → Dopamine (catalyzed by DOPA Decarboxylase) nih.gov

Dopamine → Norepinephrine (catalyzed by Dopamine β-Hydroxylase) nih.gov

Norepinephrine → Epinephrine (catalyzed by Phenylethanolamine N-Methyltransferase) nih.gov

This compound is an ideal probe for confirming and quantifying specific steps within this and related pathways, such as those for trace amines. By introducing this labeled compound into a cellular or whole-organism model, researchers can use mass spectrometry to track its conversion to the corresponding deuterated product, N-methylphenylethanolamine-d5. This directly demonstrates the precursor-product relationship in a dynamic biological context and allows for the calculation of metabolic flux through the PNMT-catalyzed step.

Determining the metabolic fate of a compound—what it is converted into, how quickly, and by which pathways—is a central goal of pharmacokinetic and metabolic research. juniperpublishers.com Deuterated probes like this compound are exceptionally well-suited for these analyses. juniperpublishers.comnih.gov The use of deuterium labeling offers a powerful method to enhance the metabolic stability of drugs or to serve as tracers for metabolic studies. juniperpublishers.comansto.gov.au

When this compound is administered, its journey through the body can be meticulously followed. Its primary expected metabolic fate is N-methylation by PNMT. However, by analyzing biological fluids like plasma and urine with highly sensitive LC-MS/MS methods, researchers can also screen for other potential deuterated metabolites. scielo.brnih.gov This approach can reveal previously unknown metabolic pathways or quantify the relative importance of different routes of biotransformation. The stability of the C-D bond ensures that the label is not lost through chemical exchange, providing a clear and unambiguous signal for all metabolites derived from the administered probe. juniperpublishers.com This technique has been instrumental in improving the understanding of drug metabolism and the in vivo activity of enzymes. nih.goviaea.org

Enzymatic Inhibition and Modulatory Research

Research into the enzymatic interactions of phenylethanolamine and its deuterated analogue, this compound, provides critical insights into the metabolic pathways of catecholamines and the development of therapeutic agents. The primary focus of this research has been on two key enzyme systems: Phenylethanolamine N-methyltransferase (PNMT) and Monoamine Oxidase (MAO). This compound typically serves as an internal standard in analytical studies, such as those using gas chromatography/mass spectrometry (GC/MS), to ensure precise quantification of the enzymatic reaction products. nih.gov Its near-identical chemical behavior to the non-deuterated form, combined with its distinct mass, makes it an ideal tool for tracking metabolic transformations.

Phenylethanolamine N-methyltransferase (PNMT) Interaction

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of catecholamines, responsible for catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to norepinephrine, thereby forming epinephrine. wikipedia.orgtaylorandfrancis.comnih.gov Phenylethanolamine itself is a substrate for PNMT, which converts it to N-methylphenylethanolamine. uniprot.org Understanding the inhibition and modulation of PNMT is a significant area of pharmacological research, as this enzyme is a key target for investigating the role of epinephrine in the central nervous system and in conditions like hypertension. nih.govdrugbank.comahajournals.org

Kinetic studies have revealed that the human PNMT (hPNMT) enzyme operates through an ordered sequential mechanism, where the cofactor S-adenosyl-L-methionine (AdoMet) binds to the enzyme first, followed by the substrate (e.g., norepinephrine or phenylethanolamine). nih.govcore.ac.uk The binding of AdoMet is believed to induce a conformational change in the enzyme that facilitates the binding of the substrate and inhibitors. acs.org In fact, various inhibitors have been shown to bind up to 50-fold more tightly to the enzyme in the presence of AdoMet. acs.org

A range of compounds have been identified as inhibitors of PNMT. These include classic inhibitors like benzimidazoles, quinolones, and purines. wikipedia.org More specific and potent inhibitors have been developed for research purposes to probe the physiological functions of epinephrine. For instance, inhibitors such as SK&F 64139 and various 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (B1208489) derivatives have been extensively studied. nih.govcore.ac.uk Research using site-directed mutagenesis has identified key amino acid residues (Val53, Lys57, Glu219, and Asp267) within the enzyme's active site that are crucial for the binding of substrates and inhibitors. acs.org Mutations at these sites can significantly increase the Michaelis constant (K_m) for phenylethanolamine and dramatically increase the inhibition constant (K_i) for inhibitors, highlighting their importance in the enzyme's catalytic and binding functions. acs.org

Lead has also been identified as an irreversible or very slowly reversible inhibitor of PNMT. nih.gov Its inhibition develops slowly over time and cannot be easily reversed by chelating agents. nih.gov

Kinetic Data for Human Phenylethanolamine N-Methyltransferase (hPNMT) Variants and Inhibitors

Enzyme/VariantLigandK_m (μM)K_i (μM)Notes
Wild-Type hPNMTPhenylethanolamine140 ± 10-K_m value for substrate. acs.org
D267A VariantPhenylethanolamine1600 ± 200-11-fold increase in K_m compared to Wild-Type. acs.org
Wild-Type hPNMTSK&F 64139 (Inhibitor)-0.040 ± 0.005Potent inhibitor binding. acs.org
E219A VariantSK&F 64139 (Inhibitor)-1.8 ± 0.3~45-fold increase in K_i, indicating reduced binding. acs.org
D267A VariantSK&F 64139 (Inhibitor)-15 ± 2~375-fold increase in K_i, indicating significantly reduced binding. acs.org
Wild-Type hPNMTSK&F 29661 (Inhibitor)-~6Binds to the free enzyme with this approximate K_i value. core.ac.uk

Monoamine Oxidase (MAO) Interaction

Phenylethanolamine is also a substrate for Monoamine Oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.govportlandpress.com MAO exists in two main forms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. portlandpress.com

Studies on rat liver mitochondria have shown that the stereochemistry of phenylethanolamine plays a significant role in its interaction with the two MAO isoforms. Research indicates that MAO-A acts specifically on the D(-)-isomer of β-phenylethanolamine. portlandpress.com In contrast, the MAO-B enzyme is capable of oxidizing both the D(-) and L(+) forms. portlandpress.com This stereospecificity is noteworthy because the D(-)-isomer shares its configuration with the naturally occurring laevorotatory form of noradrenaline, which is also a substrate for MAO. portlandpress.com The behavior of β-phenylethanolamine is considered somewhat anomalous as it does not fit the general structural criteria typically used to predict substrate specificity for MAO-A and MAO-B, making it an interesting subject of study in enzyme kinetics. portlandpress.com


Advanced Methodological Frameworks Leveraging Deuterated Compounds in Research

Mass Spectrometry Innovations for Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with isotopic labeling, it offers unparalleled sensitivity and specificity for quantitative studies. The deliberate incorporation of heavy isotopes, such as the five deuterium (B1214612) atoms in DL-Phenylethanolamine-d5, creates a mass shift that allows the internal standard to be differentiated from the endogenous analyte, while co-eluting chromatographically and exhibiting similar ionization efficiency. This co-analysis is critical for correcting analytical variability, a practice that has been refined with innovations in mass spectrometry instrumentation.

Quantitative Proteomics and Metabolomics Applications

In the fields of proteomics and metabolomics, stable isotope labeling is a fundamental strategy for achieving accurate quantification. This compound is particularly valuable in targeted metabolomics studies aiming to quantify phenylethanolamine, a key biogenic amine and precursor in various metabolic pathways.

A relevant application demonstrating this principle is the quantification of phenylethanolamine N-methyltransferase (PNMT), the enzyme that converts norepinephrine (B1679862) to epinephrine (B1671497). A study utilized a double stable isotope approach with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to measure PNMT activity. The method involved the enzymatic reaction of norepinephrine with a deuterium-labeled methyl donor (d3-S-adenosyl-L-methionine) to produce d3-epinephrine. A second, distinct stable-isotopically labeled internal standard (d6-epinephrine) was used to correct for recovery and analytical variability nih.gov. This approach, while not using this compound directly, exemplifies the methodology where a deuterated standard is essential for accurately measuring the products of enzymatic reactions involving phenylethanolamine-like structures in complex biological samples. Such methods are crucial for understanding the regulation of metabolic and signaling pathways in both health and disease. nih.gov

Triple Quadrupole Mass Spectrometry (TQMS) for High Sensitivity

Triple Quadrupole Mass Spectrometry (TQMS) is the gold standard for targeted quantitative analysis due to its high sensitivity and specificity. This is achieved through a process called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In a TQMS instrument, the first quadrupole (Q1) selects a specific precursor ion (e.g., the protonated molecule of phenylethanolamine), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) then selects a specific fragment ion, creating a highly specific mass transition.

When using this compound as an internal standard, a specific mass transition is monitored for the analyte and a different one for the deuterated standard. This allows for simultaneous detection and quantification. For example, in a study quantifying Phenylethanolamine A in livestock urine by LC-MS/MS, a deuterated internal standard (Phenylethanolamine A-D3) was used. The method established specific ion pairs for quantification, demonstrating excellent linearity and recovery.

Below is a table summarizing the typical parameters from such a method, illustrating how this compound would be used.

Table 1: TQMS Parameters for Phenylethanolamine Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Designation
Phenylethanolamine345327Quantifier
This compound (example)350332Internal Standard
This table shows example mass transitions used in a Triple Quadrupole Mass Spectrometry (TQMS) method for the quantification of phenylethanolamine using a deuterated internal standard.

Table 2: Method Validation Data for Phenylethanolamine A Quantification using a Deuterated Standard

ParameterValue
Linear Range0 - 50 µg/L
Regression Coefficient (r²)0.9990
Limit of Detection (LOD)0.03 µg/L
Limit of Quantification (LOQ)0.1 µg/L
Average Recovery78.4% - 93.3%
This table presents validation data from a study quantifying Phenylethanolamine A with a deuterated internal standard, showcasing the method's performance.[ thermofisher.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBxJLghNNKLSWxB1B4mc3C9YMJ3_cwRVWbugMVGQ4HgUgCfGqLnhSFPy4Tz9lz-wtcI2EjSFVoA_0wKoHqu7_F5jLMt9FpCJ2seUoAIRhZEs4mv1q0gFOiWpsk_n-AyehUlr3rUYCfN95m3VjYLZ6pH7uWN7cb_e7dbADhrMFt0avX3ykxEpLz91w3unB6B2lrlvVxkG4YsqERhRkgr6FF74Ms)]

The high sensitivity of TQMS, with detection limits often in the low µg/L range, makes it indispensable for detecting trace levels of bioactive compounds like phenylethanolamine in biological fluids. thermofisher.com

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This capability is invaluable for metabolite profiling and identification. In untargeted metabolomics, HRMS can determine the elemental composition of unknown compounds from their exact mass, offering clues to their identity.

In the context of this compound, HRMS serves two primary roles. First, it can be used for quantitative studies, similar to TQMS, but by extracting narrow-window ion chromatograms based on the highly accurate masses of the analyte and the internal standard. This approach enhances specificity by separating the analyte signal from isobaric interferences. Second, in metabolite identification workflows, the known accurate mass and retention time of this compound can be used as a quality control check to ensure system stability and mass accuracy throughout an analytical run. Furthermore, the fragmentation pattern of the deuterated standard in HRMS/MS experiments can help elucidate the fragmentation pathways of the parent compound and aid in the structural confirmation of its metabolites.

Integration of Chromatographic Techniques for Complex Sample Analysis

To analyze compounds in complex mixtures like plasma, urine, or tissue extracts, mass spectrometry is almost always coupled with a chromatographic separation technique. Chromatography separates the components of a mixture before they enter the mass spectrometer, reducing ion suppression and allowing for the differentiation of isomers. The choice between liquid and gas chromatography depends on the analyte's properties.

Liquid Chromatography Method Development for Specific Analytes

Liquid chromatography (LC) is the most common separation technique paired with MS for the analysis of non-volatile and thermally labile compounds like phenylethanolamine. Method development focuses on optimizing the separation of the analyte from other matrix components.

Reversed-Phase (RP) Chromatography : This is a common starting point, but the polar nature of phenylethanolamine can lead to poor retention on standard C18 columns.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is often better suited for polar compounds. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. This combination enhances the retention of polar analytes like phenylethanolamine, providing better separation from the non-polar components of a biological matrix.

Chiral Chromatography : Since phenylethanolamine is a chiral molecule, possessing two enantiomers, specialized chiral stationary phases (CSPs) can be used to separate the R-(-) and S-(+) forms. This is crucial in pharmacological and metabolic studies, as enantiomers often exhibit different biological activities and metabolic fates. Using this compound as an internal standard in chiral separations allows for the accurate quantification of individual enantiomers. sigmaaldrich.comresearchgate.netkoreascience.kr

In all these LC methods, this compound co-elutes with the unlabeled analyte (or its respective enantiomer in chiral separations), ensuring that any variations during the chromatographic run and subsequent detection are accounted for, leading to highly reliable quantitative results.

Gas Chromatography for Volatile Derivative Analysis

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Amines like phenylethanolamine are polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a chemical derivatization step is required to increase their volatility and thermal stability. nih.govjfda-online.comresearchgate.net

Common derivatization strategies for amines include:

Acylation : Reagents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amine and hydroxyl groups to form stable, volatile fluoroacyl derivatives. These derivatives are also highly responsive to electron capture detection (ECD).

Silylation : Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This reduces the compound's polarity and increases its volatility. sigmaaldrich.comsigmaaldrich.com

In a typical GC-MS workflow, both the sample and the this compound internal standard are subjected to the same derivatization reaction. The resulting derivatized analyte and standard are then separated on the GC column and detected by the mass spectrometer. The use of the deuterated standard is critical to control for any variability or incompleteness in the derivatization reaction, in addition to correcting for injection and ionization variations. This ensures that the quantitative data accurately reflects the concentration of phenylethanolamine in the original sample.

Computational Chemistry in Understanding Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms at an atomic level. For deuterated compounds such as this compound, these methods offer profound insights into how isotopic substitution influences molecular behavior, particularly within complex biological systems like enzyme active sites. By modeling the electronic structure and energetic landscapes of reactions, researchers can understand and predict the effects of deuterium substitution on reaction pathways and kinetics.

Density Functional Theory (DFT) for Enzyme Active Site Modeling

Density Functional Theory (DFT) has become an invaluable tool for modeling the active sites of enzymes and understanding the interactions between an enzyme and its substrate. nih.govnist.gov This quantum mechanical modeling method allows for the calculation of the electronic structure of molecules to determine their energies and properties. mdpi.com In the context of this compound, DFT can be employed to model its docking within an enzyme's active site and to elucidate the mechanistic details of its biochemical transformations.

DFT calculations can provide a detailed picture of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of this compound to an enzyme. By creating a model of the enzyme's active site, often containing key amino acid residues, cofactors, and the substrate, researchers can investigate the precise geometry of the enzyme-substrate complex. researchgate.netmdpi.com For this compound, this would involve modeling the orientation of the deuterated phenyl group and the ethanolamine (B43304) side chain within the active site pocket.

Furthermore, DFT is instrumental in mapping the potential energy surface of the enzymatic reaction. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and intermediates. nih.gov By comparing the calculated energy barriers for the reaction of the deuterated versus the non-deuterated compound, DFT can help to explain the origins of kinetic isotope effects. For instance, the substitution of hydrogen with deuterium can alter the vibrational frequencies of C-D bonds compared to C-H bonds, which in turn can affect the zero-point energy of the molecule and influence the activation energy of the reaction. princeton.edu

A key aspect of modeling enzyme active sites with DFT is the selection of an appropriate functional and basis set, which are mathematical components of the calculation that approximate the exchange-correlation energy and describe the atomic orbitals, respectively. nih.gov The accuracy of the DFT model is highly dependent on these choices. For complex systems like enzyme active sites, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed to achieve a balance between computational cost and accuracy. nih.gov

The table below illustrates a hypothetical comparison of binding energies for deuterated and non-deuterated phenylethanolamine within an enzyme active site, as could be predicted by DFT calculations.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
DL-Phenylethanolamine-8.5Asp113, Phe290, Ser204
This compound-8.7Asp113, Phe290, Ser204

This table is illustrative and provides hypothetical data to demonstrate the type of information that can be obtained from DFT studies.

Simulations of Isotope Effects on Reaction Rates

Simulations of isotope effects on reaction rates, particularly kinetic isotope effects (KIEs), provide a powerful means to validate proposed reaction mechanisms. nih.gov The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen) to that of a molecule with a heavier isotope (e.g., deuterium) at the same position. princeton.edu Computational simulations, often in conjunction with experimental data, can offer a detailed interpretation of these effects.

For this compound, the presence of five deuterium atoms on the phenyl ring can lead to secondary KIEs. These effects arise from changes in hybridization or hyperconjugation at centers not directly involved in bond breaking during the rate-determining step of the reaction. princeton.edu While primary KIEs result from the breaking or formation of a bond to the isotope, secondary KIEs are more subtle and provide information about changes in the transition state structure.

Computational methods, such as those combining DFT with transition state theory, can be used to predict KIEs. nih.gov The process typically involves:

Locating the Ground State and Transition State Structures: The geometries of the reactants (enzyme-substrate complex) and the transition state are optimized using a method like DFT.

Calculating Vibrational Frequencies: The vibrational frequencies for both the ground state and the transition state are calculated for both the deuterated and non-deuterated species.

Determining Zero-Point Energies (ZPEs): The ZPE, which is the lowest possible energy that a quantum mechanical system may have, is calculated from the vibrational frequencies. The C-D bond has a lower ZPE than a C-H bond due to the heavier mass of deuterium.

Calculating the KIE: The KIE is then calculated based on the differences in the ZPE between the ground and transition states for the two isotopic species. princeton.edu

Molecular dynamics (MD) simulations can also be employed to study the dynamic aspects of isotope effects. rutgers.edu MD simulations can model the motion of atoms over time, providing insights into how the protein's flexibility and conformational changes might influence the reaction and the observed KIE. For this compound, MD simulations could reveal how the deuteration of the phenyl ring affects the dynamic behavior of the substrate within the enzyme's active site and how this, in turn, impacts the reaction rate.

The following table presents hypothetical KIE values for a reaction involving phenylethanolamine, illustrating the kind of data that can be generated through simulations.

Reaction StepIsotopic SubstitutionPredicted kH/kD
HydroxylationPhenyl-d51.05
N-methylationMethyl-d32.50

This table is for illustrative purposes and shows hypothetical KIE values to demonstrate the output of such simulations. The N-methylation data is included for comparative context.

By simulating these isotope effects, researchers can gain a deeper understanding of the transition state structure and the forces that govern the enzymatic reaction, ultimately contributing to the rational design of enzyme inhibitors or novel biocatalysts. nih.gov

Emerging Research Directions and Future Perspectives for Dl Phenylethanolamine D5 Research

Development of Novel Analytical Paradigms for Deuterated Tracers

The evolution of analytical chemistry continually seeks greater efficiency, sensitivity, and throughput. For deuterated tracers like DL-Phenylethanolamine-d5, this translates to the development of methods that are not only faster and more cost-effective but also capable of handling a larger number of samples with higher precision.

A significant trend in analytical chemistry is the move towards miniaturization and automation. researchgate.net These advancements are driven by the need to reduce instrumental space, decrease the consumption of costly reagents, and increase sample throughput. spectroscopyonline.com Miniaturized systems, such as microextraction techniques and lab-on-a-chip devices, offer numerous advantages, including lower sample and reagent volumes, reduced waste generation, and the potential for high-throughput analysis with minimal operator handling. researchgate.netmdpi.com

Automation, often integrated with miniaturized systems, enhances reproducibility, reduces the risk of human error, and streamlines the entire analytical workflow from sample preparation to data acquisition. mdpi.com Techniques like online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) exemplify this trend, allowing for automated sample cleanup and analysis. spectroscopyonline.com For instance, automated flow-injection analysis systems can process a high number of samples per hour with enhanced reliability and safety. mdpi.com The coupling of miniaturized extraction methods with advanced analytical instruments has proven effective for monitoring target analytes in a wide variety of complex samples. spectroscopyonline.com

High-throughput analysis is crucial in fields like clinical metabolomics, environmental screening, and drug discovery, where large batches of samples are common. thermofisher.com Deuterated internal standards such as this compound are fundamental to achieving accurate quantification in these high-throughput workflows. nih.govlcms.cz The use of isotopically labeled standards is considered the ideal approach because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring similar behavior during extraction, chromatography, and ionization. researchgate.net This co-elution and similar behavior allow for effective correction of matrix effects and variations in instrument response, which can be significant challenges in complex matrices like plasma or urine. researchgate.netresearchgate.net

Modern mass spectrometry platforms, particularly triple quadrupole (QqQ) mass spectrometers, are often regarded as the "workhorses" for quantitative analysis due to their robustness and suitability for analyzing hundreds to thousands of samples in large batches. thermofisher.comlcms.cz The development of methods that allow for the simultaneous analysis of numerous analytes in a single, rapid run is a key goal. For example, methods have been developed to analyze over 60 pesticides and mycotoxins, along with their deuterated internal standards, in a single 16-minute analysis. lcms.cz This level of throughput is achieved through ultra-fast scanning speeds and rapid polarity switching capabilities of the latest instruments. lcms.cz

Expanding Applications in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems by integrating diverse data from genomics, proteomics, and metabolomics (the "-omics"). scirp.orgnih.gov In this context, deuterated standards like this compound are invaluable tools for generating the precise quantitative data needed to build and validate complex biological models.

"Omics" studies generate vast and complex datasets to create a holistic view of biological processes. oatext.com Metabolomics, the large-scale study of small molecules, particularly benefits from the use of stable isotope-labeled internal standards. researchgate.net These standards are crucial for achieving accurate and reproducible quantification of metabolites across numerous samples, which is essential for identifying subtle metabolic changes associated with disease states or environmental exposures. thermofisher.comrsc.org

The use of a deuterated internal standard for each analyte, or a suite of labeled standards, allows for the normalization of data, correcting for variations that occur during sample preparation and analysis. researchgate.netrsc.org This correction is vital for minimizing analytical drift in large-scale studies and enhancing the reliability of the resulting data. rsc.org This high-quality quantitative data forms the foundation of comprehensive "omics" datasets, enabling researchers to identify metabolic signatures and understand the intricate networks of metabolic pathways. scirp.orgfrontiersin.org

Table 1: Key "Omics" Fields and the Role of Deuterated Standards

"Omics" Field Focus of Study Role of Deuterated Standards (e.g., this compound)
Metabolomics Study of the complete set of small-molecule metabolites within a biological system. researchgate.net Essential for accurate quantification, normalization of data, and correction of matrix effects, leading to reliable identification of metabolic profiles. thermofisher.comrsc.org
Proteomics Large-scale study of proteins, their structures, and functions. scirp.org Used in targeted proteomics to accurately quantify specific proteins or peptides, often in conjunction with stable isotope labeling of amino acids (SILAC).
Lipidomics Comprehensive analysis of the full complement of lipids in a cell or organism. Used to correct for variations in extraction efficiency and instrument response, enabling precise quantification of different lipid species. rsc.org

| Fluxomics | Study of metabolic reaction rates (fluxes) within a biological system. | Used as tracers to follow the flow of atoms through metabolic pathways, providing dynamic information about metabolic activity. |

The large, multidimensional datasets generated in "omics" research require sophisticated data processing and statistical tools for interpretation. mdpi.comnih.gov Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information from complex datasets, such as those generated using deuterated standards. frontiersin.org

Chemometric techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are used to identify patterns, classify samples, and build predictive models. nih.govwiley.com For instance, these methods can be applied to isotopic data to discriminate between samples based on geographical origin or to identify biomarkers for disease. nih.govfrontiersin.org The integration of high-quality quantitative data from analyses using standards like this compound with advanced chemometric and machine learning algorithms enhances the power to detect subtle biological variations and build robust predictive models. frontiersin.orgfrontiersin.org Databases are being developed to store and manage this vast isotopic data, facilitating large-scale analysis and the development of more accurate classification models. frontiersin.orgfrontiersin.org

Exploration of Stereospecific Metabolic Pathways and Enantiomeric Studies

Many biologically active molecules, including phenylethanolamine, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wvu.edumdpi.com These enantiomers can exhibit significantly different pharmacological and metabolic activities. mdpi.com The study of these differences, known as stereospecificity, is critical in pharmacology and toxicology.

This compound, as a racemic mixture of deuterated enantiomers, is an ideal internal standard for studies investigating the stereospecific metabolism and disposition of phenylethanolamine. The enzyme Phenylethanolamine N-methyltransferase (PNMT), for example, shows a preference for the (1R)-isomers of phenylethanolamines. nih.gov It catalyzes the N-methylation of norepinephrine (B1679862) to form epinephrine (B1671497) and also acts on other similar substrates. karger.com

Analytical techniques, primarily high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are the most common methods for separating enantiomers. mdpi.comethernet.edu.et The development of these chiral separation methods is essential for determining the concentrations of individual enantiomers in biological samples. diva-portal.org In such analyses, a deuterated racemic standard like this compound allows for the accurate quantification of both the (R)- and (S)-enantiomers of the endogenous compound simultaneously. This is crucial for understanding the pharmacokinetic and pharmacodynamic profiles of chiral drugs and metabolites.

Table 2: Mentioned Compound Names

Compound Name
This compound
Epinephrine
Norepinephrine

Mechanistic Investigations of Uncharacterized Enzymatic Pathways

The exploration of novel or poorly understood enzymatic pathways is a fundamental pursuit in biochemistry and pharmacology. Isotopically labeled compounds are indispensable tools in these investigations, and this compound, with its five deuterium (B1214612) atoms on the phenyl ring, serves as a powerful probe for elucidating metabolic routes and enzymatic mechanisms. The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond allows for its use in kinetic isotope effect (KIE) studies and as a tracer in complex biological systems to map metabolic fates.

While the primary metabolic pathway involving phenylethanolamine is well-documented, significant questions remain about alternative and uncharacterized enzymatic activities in various biological contexts, from human tissues to the gut microbiome. This compound is uniquely suited to address these questions.

Probing Known Enzyme Mechanisms: The Case of PNMT

The main enzyme known to metabolize phenylethanolamine is Phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28), which catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the amine group of norepinephrine to form epinephrine. wikipedia.orgnih.gov PNMT can also act on other substrates, including phenylethanolamine itself. uniprot.org

Mechanistic studies using KIE have been crucial in defining the reaction mechanism of PNMT. nih.govnih.gov These studies have typically employed isotopically labeled SAM to probe the transition state of the methyl transfer step. nih.govacs.org Research has demonstrated that the reaction proceeds via a rate-limiting SN2 mechanism. nih.govnih.gov

While these studies focused on the methyl donor, using a deuterated substrate like this compound would offer complementary insights. Although the deuterons in this compound are on the phenyl ring and not directly involved in the bond-breaking or bond-forming events of the N-methylation, their presence can still induce secondary kinetic isotope effects. These secondary effects can provide valuable information about changes in hybridization or the steric and electronic environment of the substrate as it binds to the enzyme's active site and proceeds through the catalytic cycle. Such data would help to refine the model of the PNMT transition state structure.

Exploring Uncharacterized Pathways with Deuterated Tracers

Beyond refining our understanding of known enzymes like PNMT, the real frontier for a tool like this compound lies in the discovery and characterization of novel metabolic pathways. The use of deuterated compounds as metabolic tracers is a well-established technique for mapping the flow of molecules through complex biological systems. aquigenbio.commetsol.comresearchgate.net

Gut Microbial Metabolism: A significant and largely uncharacterized area of phenylethanolamine metabolism occurs within the gut microbiome. nih.govharvard.edu Gut bacteria are known to possess a vast and diverse enzymatic repertoire capable of metabolizing a wide range of compounds, including dietary and endogenous amines. nih.govethz.ch Several bacterial strains can produce trace amines like phenylethanolamine through the decarboxylation of aromatic amino acids. nih.govnih.gov Conversely, they also possess enzymes that can degrade these amines through alternative, and often poorly understood, pathways. harvard.edu

This compound can be introduced into in vitro models of the gut environment, such as anaerobic fecal fermentations, or used in animal studies. By using techniques like high-resolution mass spectrometry to track the deuterated label, researchers can identify novel metabolites of phenylethanolamine. The mass shift of +5 Da makes these metabolites easily distinguishable from the endogenous, non-labeled background, facilitating their discovery and structural elucidation. The identification of a novel deuterated metabolite is direct evidence of an uncharacterized enzymatic transformation, paving the way for subsequent efforts to isolate the specific microorganism and enzyme responsible.

Enzyme Promiscuity and Novel Substrates: Research has shown that some methyltransferases exhibit notable promiscuity, acting on a range of substrates including indolethylamines, phenylethylamines, and phenylethanolamines. nih.gov This suggests that enzymes other than PNMT may be capable of metabolizing phenylethanolamine in human tissues. These activities may be subtle or localized, making them difficult to detect without sensitive tools. By administering this compound and analyzing tissues for novel deuterated methylated products, researchers could uncover previously unknown enzymatic activities, leading to the identification of new enzymes or new functions for already known enzymes.

The table below summarizes the key enzymes, both characterized and putative, that could be investigated using this compound.

Table 1: Investigating Enzymatic Pathways with this compound

This table is interactive. You can sort and filter the data by clicking on the column headers.

Enzyme/PathwayKnown/Putative FunctionRole of this compound in Mechanistic InvestigationPotential Research Finding
Phenylethanolamine N-methyltransferase (PNMT) N-methylation of phenylethanolamines (e.g., norepinephrine, phenylethanolamine). uniprot.orgStudy of secondary kinetic isotope effects to refine the understanding of substrate binding and transition state conformation. nih.govnih.govA more detailed model of the enzyme's active site and catalytic mechanism.
Gut Microbial Aromatic Amine Decarboxylases (AADC) Production of phenylethanolamine from phenylalanine. nih.govNot a substrate, but can be used as a tracer to study the downstream metabolism of bacterially-produced amines in complex communities.Elucidation of the fate of phenylethanolamine within the gut ecosystem.
Uncharacterized Gut Microbial Enzymes Putative degradation or modification of phenylethanolamine. nih.govharvard.eduTracer in metabolomic studies (in vitro fermentations, animal models) to identify novel, deuterated metabolites. aquigenbio.commetsol.comDiscovery of new metabolic pathways and enzymes involved in amine metabolism by gut microbiota.
Promiscuous N-Methyltransferases Putative N-methylation of phenylethanolamine by enzymes other than PNMT. nih.govTracer to detect novel methylated forms of phenylethanolamine in various tissues.Identification of new enzymes contributing to phenylethanolamine metabolism in humans.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing DL-Phenylethanolamine-d5 with high isotopic purity?

  • Answer : Synthesis typically involves deuterated precursors (e.g., deuterium oxide or deuterated reagents) under controlled reaction conditions to minimize isotopic dilution. Purification via reversed-phase HPLC or column chromatography is critical to isolate the deuterated compound. Isotopic purity (≥98 atom% D) should be confirmed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterium incorporation can be verified by the absence of proton signals in specific regions of the 1H NMR spectrum .

Table 1: Key Parameters for Synthesis and Characterization

ParameterMethod/TechniqueTarget Specification
Isotopic PurityHR-MS≥98 atom% D
Structural Confirmation1H/13C NMRMatch predicted shifts
PurificationReversed-phase HPLC>95% chemical purity

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Answer : Multi-modal analytical approaches are essential:

  • 1H NMR : Identifies residual protons and confirms deuteration at specific positions (e.g., absence of aromatic proton signals in deuterated phenyl groups) .
  • FTIR Spectroscopy : Validates functional groups (e.g., -NH2, -OH) and detects potential degradation products.
  • Isotopic Ratio Analysis : Quantifies deuterium/hydrogen ratios using isotope-ratio mass spectrometry (IRMS) or gas chromatography-pyrolysis-IRMS (GC-Pyr-IRMS) .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic dilution effects in metabolic tracing studies using this compound?

  • Answer : Isotopic dilution can arise from endogenous hydrogen exchange or metabolic recycling. Strategies include:

  • Controlled Dosing : Administer the compound at concentrations exceeding endogenous pools to minimize dilution.

  • Stable Isotope Tracing Protocols : Use LC-MS/MS with multiple reaction monitoring (MRM) to track deuterium retention in metabolites.

  • Kinetic Isotope Effect (KIE) Analysis : Adjust reaction rate constants to account for deuterium-induced metabolic pathway biases .

    Table 2: Common Challenges in Metabolic Studies

    ChallengeMitigation StrategyAnalytical Tool
    Isotopic DilutionHigh-dose administrationLC-MS/MS with MRM
    Signal InterferenceChromatographic separation (e.g., UPLC)High-resolution MS
    KIE VariabilityComputational modeling of rate constantsDensity Functional Theory

Q. How can researchers resolve discrepancies in pharmacokinetic data from studies using this compound?

  • Answer : Contradictions often stem from methodological variability:

  • Sample Preparation : Standardize protocols for plasma/tissue homogenization to avoid deuterium loss during extraction.
  • Storage Conditions : Store samples at -80°C under inert gas to prevent isotopic exchange with ambient moisture .
  • Cross-Validation : Use orthogonal methods (e.g., NMR for structural confirmation and MS for quantification) to verify results. For example, inconsistent bioavailability data may arise from incomplete deuteration, detectable via 2D NMR (e.g., HSQC) .

Q. What advanced techniques are suitable for probing the interaction of this compound with lipid membranes?

  • Answer : Deuterium labeling enables unique biophysical insights:

  • Solid-State NMR : Measures deuterium quadrupolar splitting to study molecular orientation in lipid bilayers.
  • Neutron Scattering : Maps deuterium localization in membrane models (e.g., phospholipid vesicles).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics while accounting for deuterium-induced changes in hydration entropy .

Methodological Frameworks for Research Design

  • PICOT Framework :

    • Population : Cell lines/animal models for metabolic studies.
    • Intervention : this compound administration.
    • Comparison : Non-deuterated analog controls.
    • Outcome : Isotope retention ratio, metabolic flux rates.
    • Time : Acute vs. chronic dosing timelines .
  • Data Contradiction Analysis :

    • Root Cause Identification : Compare analytical protocols (e.g., MS ionization sources, NMR acquisition parameters).
    • Statistical Validation : Use multivariate analysis (e.g., PCA) to isolate variables affecting reproducibility .

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